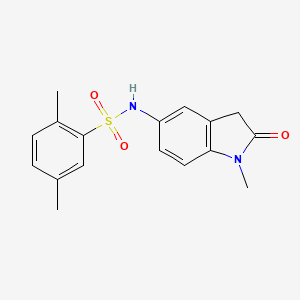

2,5-ジメチル-N-(1-メチル-2-オキソインドリン-5-イル)ベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

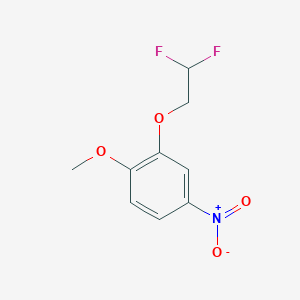

説明

Synthesis Analysis

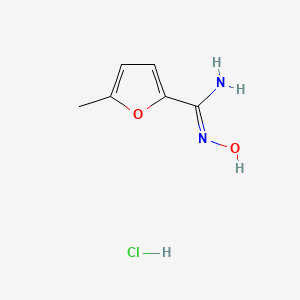

In the search for novel small molecules activating procaspase-3, two series of novel compounds have been designed and synthesized . The synthesis process involves the use of various chemical reactions and techniques, but the specific synthesis process for 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is not explicitly mentioned in the available literature.Molecular Structure Analysis

The molecular structure of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .科学的研究の応用

抗腫瘍剤

この化合物は、新規の2-オキソインドリン系アセトヒドラジドの抗腫瘍剤としての設計と合成に使用されてきました . これらの化合物は、結腸がんSW620、前立腺がんPC-3、肺がんNCI-H23の3つのヒトがん細胞株に対して顕著な細胞毒性を示しました . 特に、いくつかの化合物は、最初のプロカスパーゼ-3活性化化合物である陽性コントロールPAC-1と同等またはそれを上回る細胞毒性を示しました .

細胞周期とアポトーシスの調節

この化合物は、細胞周期とアポトーシスに影響を与えることが判明しました . 代表的な化合物は、U937細胞をS期に蓄積させ、後期細胞アポトーシスを大幅に誘導しました . これは、この化合物が細胞の増殖と死を調節する可能性を示しており、これはがん治療において非常に重要です .

抗ウイルス活性

インドール誘導体は、問題の化合物を含め、抗ウイルス活性を持つことが判明しました . それらは、インフルエンザAウイルスとコクサッキーB4ウイルスに対する阻害活性を持つ抗ウイルス剤として報告されています .

抗炎症活性

インドール誘導体は、抗炎症活性も持っています . これは、この化合物が炎症を特徴とする状態の治療に潜在的に役立つことを意味します .

抗酸化活性

この化合物は、インドール誘導体であるため、抗酸化活性も持っています . これは、体が有害なフリーラジカルを中和できることを意味し、さまざまな健康状態の予防に役立ちます .

抗菌活性

インドール誘導体は、抗菌活性を持つことが判明しました . これは、この化合物が新規の抗菌剤の開発に使用できることを示唆しています .

抗糖尿病活性

インドール誘導体は、抗糖尿病活性を持つことが判明しました . これは、この化合物が糖尿病の治療に使用できることを示唆しています .

抗マラリア活性

インドール誘導体は、抗マラリア活性を持つことが判明しました . これは、この化合物が新規の抗マラリア薬の開発に使用できることを示唆しています .

作用機序

Target of Action

Similar compounds have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve function, and its inhibition can have significant effects on neurological diseases like Alzheimer’s disease .

Mode of Action

Similar compounds have been found to inhibit ache, which could suggest that this compound may interact with its targets in a similar manner .

Biochemical Pathways

Compounds with similar structures have been found to affect the cholinergic pathway by inhibiting ache . This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting downstream neurological processes .

Result of Action

Similar compounds have shown notable cytotoxicity toward human cancer cell lines . This suggests that this compound might also have potential anticancer effects.

生化学分析

Biochemical Properties

2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide with these biomolecules often involve binding to specific receptors or enzymes, thereby modulating their activity.

Cellular Effects

The effects of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways . Additionally, 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide may alter the expression of genes involved in cell cycle regulation and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes like acetylcholinesterase, which is involved in neurotransmission . Additionally, 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide may modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different conditions . Additionally, the long-term effects of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide on cellular function may include sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects . For example, indole derivatives have been shown to induce cytotoxicity in cancer cells at higher concentrations, which could be beneficial for cancer treatment but may also pose risks of toxicity.

Metabolic Pathways

2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is involved in several metabolic pathways. This compound interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are known to undergo various metabolic transformations, including hydroxylation and conjugation reactions . These metabolic pathways can influence the bioavailability and activity of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide in biological systems.

Transport and Distribution

The transport and distribution of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide in certain tissues or cellular compartments can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the mitochondria, where they can influence mitochondrial function and apoptosis.

特性

IUPAC Name |

2,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-11-4-5-12(2)16(8-11)23(21,22)18-14-6-7-15-13(9-14)10-17(20)19(15)3/h4-9,18H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLYJJZHPWVGND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2561556.png)

![(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2561560.png)

![8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2561565.png)

![1-[4-(6-Chloro-2-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2561567.png)

![1-(4-fluorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2561569.png)